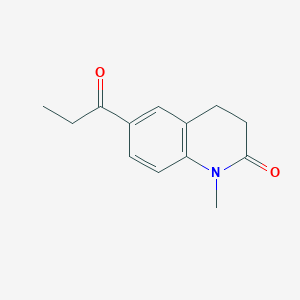
1,2-Difluoro-4-propoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Difluoro-4-propoxybenzene is an organic compound with the molecular formula C9H10F2O It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a propoxy group is attached at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4-propoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1,2-difluorobenzene with propanol in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1,2-difluoro-4-propoxy-benzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1,2-Difluoro-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1,2-Difluoro-4-propoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2-difluoro-4-propoxy-benzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The propoxy group can influence the compound’s solubility and interaction with biological molecules, potentially affecting its pharmacokinetic properties.
相似化合物的比较
1,2-Difluorobenzene: Lacks the propoxy group, making it less versatile in certain applications.
1,4-Difluoro-2-propoxy-benzene: Similar structure but with different substitution pattern, leading to different chemical properties.
1,2-Difluoro-4-methoxy-benzene: Contains a methoxy group instead of a propoxy group, affecting its reactivity and applications.
Uniqueness: 1,2-Difluoro-4-propoxybenzene is unique due to the combination of fluorine atoms and a propoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H10F2O |
|---|---|
分子量 |
172.17 g/mol |
IUPAC 名称 |
1,2-difluoro-4-propoxybenzene |
InChI |
InChI=1S/C9H10F2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5H2,1H3 |
InChI 键 |
OGRHXLLYDAWAJR-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=C(C=C1)F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(4-Chlorophenyl)propyl]amino}benzoic acid](/img/structure/B8587879.png)

![Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8587899.png)
![1-[(5-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B8587904.png)



![2,4-Bis(dichloromethylene)benzo[1,3]dioxin-6-carboxamide](/img/structure/B8587940.png)
![1-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B8587952.png)
![[3-(2-Hydroxyethoxy)-3-oxopropyl]phenylphosphinic acid](/img/structure/B8587960.png)

![3,9-Dioxa-6-azoniaspiro[5.5]undecane, chloride](/img/structure/B8587972.png)
![N-[4-Chloro-2-(pyridine-3-carbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B8587979.png)
